molecular formula C13H8BrClN2 B1472633 6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine CAS No. 1464158-49-3

6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine

Cat. No. B1472633
CAS RN: 1464158-49-3
M. Wt: 307.57 g/mol
InChI Key: LSOKFJXDGZVOLN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis


Chemical Reactions Analysis

  • NBS (N-Bromosuccinimide) and 1-fluoropyridinium tetrafluoroborate play dual roles as oxidants and bromine/fluorine sources in the synthesis of imidazo[1,2-a]pyridines .
  • Copper salts have been used in oxidation reactions involving catechol .

Scientific Research Applications

Corrosion Inhibition

Chemical and Electrochemical Evaluation of Imidazo[1,2-a]pyridine Derivatives : A study evaluated the inhibitory performance of imidazo[1,2-a]pyridine derivatives against mild steel corrosion in an acidic medium. These derivatives showed high inhibition performance, with significant corrosion protection efficiency, indicating their potential as corrosion inhibitors. The study utilized various analytical methods, including electrochemical assays and computational approaches, to validate the effectiveness of these compounds (Saady et al., 2021).

Chemical Synthesis

Microwave-Assisted Synthesis of 6-Bromo-Imidazo[1,2-a]pyridine : A novel method employing microwave irradiation was developed for synthesizing 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine. This approach offers a simpler and more efficient route for the synthesis of imidazopyridines, characterized by shorter reaction times and higher yields (Biradar et al., 2009).

Biological Screening

Anticancer and Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives : Research into the synthesis and biological screening of imidazo[1,2-a]pyridine derivatives revealed significant antimicrobial and anticancer activities. Certain synthesized compounds demonstrated prominent antibacterial, antifungal, and anticancer effects, suggesting the imidazo[1,2-a]pyridine moiety as a promising template for developing new therapeutic agents (Shelke et al., 2017).

Enzyme Inhibition

Tyrosyl-tRNA Synthetase Inhibition by Imidazo[4,5-b]pyridine Derivatives : A study focused on synthesizing novel 6-bromo-imidazo[4,5-b]pyridine derivatives and assessing their potential as tyrosyl-tRNA synthetase inhibitors. The research combined synthetic chemistry, crystallography, and molecular docking studies, revealing compounds with significant binding affinity, highlighting the therapeutic potential of these derivatives (Jabri et al., 2023).

properties

IUPAC Name

6-bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2/c14-10-3-6-13-16-7-12(17(13)8-10)9-1-4-11(15)5-2-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOKFJXDGZVOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3N2C=C(C=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine

Synthesis routes and methods

Procedure details

The title compound, light yellow solid (0.28 g, 42%), MS (ISP) m/z=307.3 [(M+H)+], mp 157° C., was prepared in accordance with the general method of intermediate E from commercially available 6-bromo-3-iodoimidazo[1,2-a]pyridine (0.7 g, 2.17 mmol) and commercially available 4-chloro-phenylboronic acid (0.34 g, 2.17 mmol).
[Compound]
Name
solid
Quantity
0.28 g
Type
reactant
Reaction Step One
[Compound]
Name
intermediate E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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